4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
Description
This compound belongs to the pyridin-2(1H)-one family, a heterocyclic scaffold known for its pharmacological versatility. Its structure features:
- A pyridin-2(1H)-one core substituted with a cyclopropyl group at position 1 and a methyl group at position 4.
- An azetidin-3-yloxy moiety at position 4, further functionalized with a 3-(3-chlorophenyl)propanoyl group. These features are critical for its bioactivity, particularly in targeting enzymes or receptors associated with inflammation or microbial resistance .
Properties
IUPAC Name |
4-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-14-9-18(11-21(26)24(14)17-6-7-17)27-19-12-23(13-19)20(25)8-5-15-3-2-4-16(22)10-15/h2-4,9-11,17,19H,5-8,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRMNQFWYDORTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one” typically involves multiple steps, including the formation of the azetidinyl ring, the introduction of the chlorophenyl group, and the coupling with the pyridinone moiety. Common reagents used in these reactions include chlorinating agents, cyclopropylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridinone ring.
Reduction: Reduction reactions could target the carbonyl group in the propanoyl moiety.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, the compound might be studied for its interactions with various enzymes or receptors, providing insights into its potential as a drug candidate.
Medicine
In medicine, the compound could be investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, or neurological disorders.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Substituents
The compound shares structural homology with other pyridin-2(1H)-one derivatives. Key analogues include:
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Substitutions: Methoxy and hydroxy groups at aromatic positions.
- Bioactivity: Moderate antioxidant (17.55% at 12 ppm) and antibacterial activity .
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Substitutions: Bromophenyl and methoxy groups.
- Bioactivity: High antioxidant activity (79.05%) and moderate antibacterial effects .
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (duplicate entry in evidence, likely a typographical error)
Table 1: Structural and Bioactivity Comparison
| Compound Name | Key Substituents | Antioxidant Activity (%) | MIC (µg/mL) vs S. aureus |
|---|---|---|---|
| Target Compound | 3-Chlorophenyl, azetidine, cyclopropyl | Not reported | Not reported |
| 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Methoxy, hydroxy | 17.55 | 32 |
| 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Bromophenyl, methoxy | 79.05 | 16 |
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs): The 3-chlorophenyl group in the target compound likely enhances binding affinity to hydrophobic pockets in target proteins, similar to bromophenyl in analogue 2 (Table 1). Halogenated aryl groups are known to improve metabolic stability and target engagement .
- Azetidine vs.
- Cyclopropyl Substitution: The cyclopropyl group at position 1 may sterically hinder metabolic degradation, a feature absent in analogues with simpler alkyl groups .
Bioactivity Profile Correlation
Evidence from hierarchical clustering of bioactivity data suggests that compounds with similar structural motifs (e.g., halogenated aryl groups, rigid heterocycles) cluster together in bioactivity space . The target compound’s unique azetidine-3-yloxy and cyclopropyl groups may place it in a distinct cluster with enhanced pharmacokinetic properties, though experimental validation is required.
NMR and Spectroscopic Comparisons
As demonstrated in studies of rapamycin analogues (), NMR chemical shifts in regions corresponding to substituents (e.g., positions 29–36 and 39–44) can reveal structural differences. For the target compound, the azetidine-propanoyl side chain would likely cause distinct shifts in these regions compared to analogues with simpler substituents, aiding in structural elucidation .
Biological Activity
The compound 4-((1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one , with CAS number 2034427-72-8 , is a novel azetidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H23ClN2O3
- Molecular Weight : 386.9 g/mol
- Structure : The compound features a complex structure with an azetidine ring, a chlorophenyl group, and a pyridinone moiety.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including antibacterial and anticancer properties. Below are detailed findings from various studies.
Antibacterial Activity
Recent studies have demonstrated that derivatives of azetidine compounds exhibit strong antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to depolarization and eventual cell death. This mechanism was observed in studies focusing on drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm) .
- Efficacy : In vitro evaluations showed that the compound was effective at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Cell Proliferation Inhibition : Studies have indicated that the compound may inhibit cancer cell proliferation through pathways involving Polo-like kinase 4 (PLK4), which is crucial for centriole biogenesis .
- Selective Toxicity : The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for potential cancer treatments.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antibacterial Properties :
- Cancer Cell Line Studies :
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration Range | Mechanism of Action |
|---|---|---|---|
| Antibacterial | MRSA, VREfm | 0.78–3.125 μg/mL | Membrane depolarization |
| Anticancer | Various cancer cell lines | Dose-dependent | Inhibition of PLK4 pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
